molecular formula C9H10N2O2S B1362572 2-(3-Piridyl)thiazolidine-4-carboxylic acid CAS No. 59777-95-6

2-(3-Piridyl)thiazolidine-4-carboxylic acid

Cat. No.: B1362572
CAS No.: 59777-95-6
M. Wt: 210.26 g/mol
InChI Key: FSNGLHIMQHWTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Piridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring

Biochemical Analysis

Biochemical Properties

2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piridyl)thiazolidine-4-carboxylic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. This reaction is followed by treatment with acetonitrile under basic conditions . Another method involves the reaction of L-cysteine with formaldehyde in water, which is a simpler and greener approach .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the one-pot synthesis in water, is gaining traction due to its environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Piridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

2-(3-Piridyl)thiazolidine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3-Piridyl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGLHIMQHWTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316421
Record name 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59777-95-6
Record name NSC303514
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.